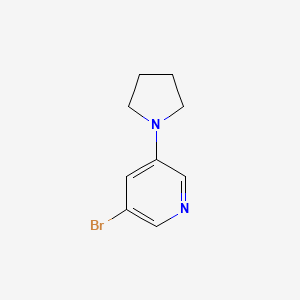
3-溴-5-(吡咯烷-1-基)吡啶
描述
3-Bromo-5-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound . Its molecular formula is C9H11BrN2 and it has a molecular weight of 227.10 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(pyrrolidin-1-yl)pyridine consists of a pyridine ring which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The specific chemical reactions involving 3-Bromo-5-(pyrrolidin-1-yl)pyridine are not detailed in the retrieved papers .Physical and Chemical Properties Analysis
3-Bromo-5-(pyrrolidin-1-yl)pyridine is a solid at room temperature . More specific physical and chemical properties are not provided in the retrieved papers.科学研究应用
吡啶衍生物的合成
3-溴-5-(吡咯烷-1-基)吡啶是合成各种吡啶衍生物的关键中间体。 这些衍生物对于开发具有潜在治疗效果的新化合物至关重要,例如抗病毒、抗菌和抗炎剂 .
神经活性化合物的开发
3-溴-5-(吡咯烷-1-基)吡啶中存在的吡咯烷环通常存在于神经活性化合物中。 研究人员利用这种化合物合成可能与神经受体或酶相互作用的分子,有助于神经疾病的研究 .
液晶的创建
由于其结构特性,3-溴-5-(吡咯烷-1-基)吡啶可用于创建液晶。 这些材料对于显示技术至关重要,例如液晶显示器中的显示技术,以及对于先进的光子应用 .
催化研究
该化合物可以作为过渡金属催化剂的配体。 在催化研究中,它有助于开发新的催化体系,可以提高化学反应的效率,特别是在制药行业 .
材料科学创新
在材料科学中,3-溴-5-(吡咯烷-1-基)吡啶用于改变聚合物和其他材料的性质。 这可以导致创建具有改善的热稳定性、电导率或机械强度的新的材料 .
农业化学
3-溴-5-(吡咯烷-1-基)吡啶中的溴原子使其成为合成农用化学品的宝贵前体。 这些化学品在开发更安全、更有效的杀虫剂和除草剂方面发挥着重要作用 .
光动力疗法
研究人员正在探索3-溴-5-(吡咯烷-1-基)吡啶在光动力疗法 (PDT) 中的应用。 从它衍生出的化合物可以用作光敏剂来靶向并破坏暴露在光线下的癌细胞 .
环境化学
该化合物也因其在环境化学中的潜在用途而受到研究,特别是在污染物的解毒方面。 它与各种污染物的反应性可以导致开发更有效的水和土壤净化方法 .
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with various biological targets due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .
生化分析
Biochemical Properties
3-Bromo-5-(pyrrolidin-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the overall biochemical environment .
Cellular Effects
The effects of 3-Bromo-5-(pyrrolidin-1-yl)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 3-Bromo-5-(pyrrolidin-1-yl)pyridine can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3-Bromo-5-(pyrrolidin-1-yl)pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-(pyrrolidin-1-yl)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-5-(pyrrolidin-1-yl)pyridine remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-(pyrrolidin-1-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal benefits without significant toxicity. Exceeding this range can cause detrimental effects on the health of the animal models .
Metabolic Pathways
3-Bromo-5-(pyrrolidin-1-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Bromo-5-(pyrrolidin-1-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-Bromo-5-(pyrrolidin-1-yl)pyridine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
3-bromo-5-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENROJLIHOQUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675129 | |
| Record name | 3-Bromo-5-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944718-19-8 | |
| Record name | 3-Bromo-5-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441798.png)
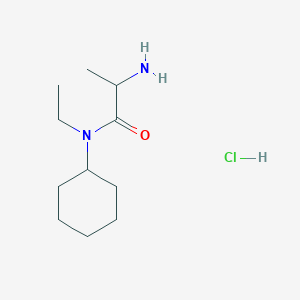
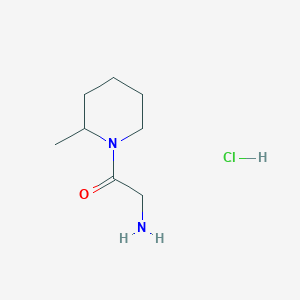
![4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441806.png)
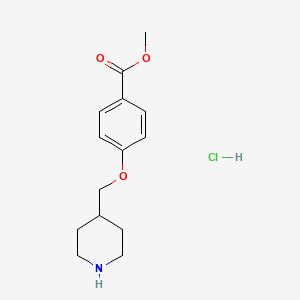
![2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441808.png)
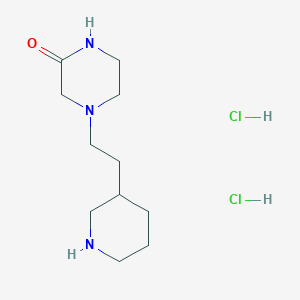


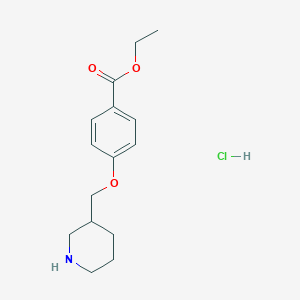


![4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1441817.png)
![2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441819.png)
